4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of WAY-658650 involves several steps, starting with the preparation of the thiazole ring and subsequent coupling with a pyridine derivative. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
WAY-658650 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amine under specific conditions.
Substitution: The benzamide moiety can undergo substitution reactions with different nucleophiles.
Coupling Reactions: The thiazole and pyridine rings can be coupled with other aromatic compounds to form derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-658650 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new antibacterial agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of WAY-658650 involves its interaction with bacterial enzymes and proteins, disrupting essential cellular processes. The compound targets specific pathways in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of bacterial cell walls and proteins.
Comparison with Similar Compounds
WAY-658650 can be compared with other antibacterial agents such as:
Benzoyleneurea: Another antibacterial compound with a different mechanism of action.
JFD01307SC: A glutamine synthetase inhibitor with anti-tuberculosis activity.
Sulfaethoxypyridazine: A sulfonamide antibacterial agent used in veterinary medicine.
WAY-658650 is unique due to its specific activity against Mycobacterium tuberculosis and its potential for further development as a therapeutic agent.
Properties
Molecular Formula |
C15H10N4O3S |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20) |
InChI Key |
JQVGGGLUCDRLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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